molecular formula C10H18N4O2S B8039131 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione

1-Amino-3-(3,3-dimethylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione

Cat. No.: B8039131
M. Wt: 258.34 g/mol
InChI Key: UYZZTKSODLHKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is part of the triazine family, which is known for its diverse chemical properties and wide range of applications.

Preparation Methods

The synthesis of 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine involves several steps. The synthetic route typically includes the reaction of butan-2-amine with cyanuric chloride under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound is known to affect cell signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds in the triazine family, such as melamine and cyanuric acid. While all these compounds share a common triazine core, they differ in their substituents and chemical properties. The unique butan-2-yl groups in 2-N,4-N,6-N-tri(butan-2-yl)-1,3,5-triazine-2,4,6-triamine give it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-amino-3-(3,3-dimethylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-6(10(2,3)4)13-7(15)12-8(17-5)14(11)9(13)16/h6H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZTKSODLHKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N1C(=O)N=C(N(C1=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)(C)C)N1C(=O)N=C(N(C1=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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